molecular formula C15H13NO B12416981 Centanafadine lactam-d7

Centanafadine lactam-d7

Katalognummer: B12416981
Molekulargewicht: 230.31 g/mol
InChI-Schlüssel: GQKAGDXKQJXWOB-LWZXRGAOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Centanafadine lactam-d7 is a deuterated analog of centanafadine, a novel triple reuptake inhibitor (TRI) targeting norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters. The deuterated form is typically used in pharmacokinetic or metabolic studies to enhance drug stability and traceability. Key characteristics of centanafadine include sustained-release (SR) formulations, which improve tolerability and reduce adverse events (AEs) compared to immediate-release versions .

Eigenschaften

Molekularformel

C15H13NO

Molekulargewicht

230.31 g/mol

IUPAC-Name

(1S,5R)-5-(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl)-3-azabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C15H13NO/c17-14-13-8-15(13,9-16-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2,(H,16,17)/t13-,15+/m1/s1/i1D,2D,3D,4D,5D,6D,7D

InChI-Schlüssel

GQKAGDXKQJXWOB-LWZXRGAOSA-N

Isomerische SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[C@@]34C[C@@H]3C(=O)NC4)[2H])[2H])[2H]

Kanonische SMILES

C1C2C1(CNC2=O)C3=CC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of centanafadine lactam-d7 involves the incorporation of deuterium atoms into the lactam structure of centanafadine. This process typically requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule. The exact synthetic route and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including the formation of the lactam ring and subsequent deuteration .

Industrial Production Methods

Industrial production of centanafadine lactam-d7 would likely involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents on an industrial scale can be challenging due to the cost and availability of these materials, but advancements in synthetic chemistry have made it more feasible .

Analyse Chemischer Reaktionen

Types of Reactions

Centanafadine lactam-d7 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of centanafadine lactam-d7 could lead to the formation of a ketone or aldehyde, while reduction could yield an alcohol .

Wissenschaftliche Forschungsanwendungen

Centanafadine lactam-d7 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

    Biology: Investigated for its effects on neurotransmitter levels and potential therapeutic applications in neurological disorders.

    Medicine: Explored as a treatment for ADHD due to its ability to modulate norepinephrine, dopamine, and serotonin levels.

    Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies

Wirkmechanismus

Centanafadine lactam-d7 exerts its effects by inhibiting the reuptake of norepinephrine, dopamine, and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving symptoms of ADHD. The molecular targets of centanafadine lactam-d7 include the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT) .

Vergleich Mit ähnlichen Verbindungen

Efficacy Profile

Efficacy was assessed using the Adult ADHD Investigator Symptom Rating Scale (AISRS) or ADHD Rating Scale (ADHD-RS). Results are summarized below:

Compound Mean Change in AISRS/ADHD-RS (Baseline to Week 52) Difference vs. Centanafadine
Centanafadine SR -25.5% (200 mg/d); -24.6% (400 mg/d)
Lisdexamfetamine -31.7% +6.15 points (p<0.05)
Methylphenidate ER -26.3% +1.75 points (p=0.13)
Atomoxetine -23.9% +1.60 points (p=0.21)

Notes:

  • Centanafadine’s efficacy was statistically inferior to lisdexamfetamine but non-inferior to methylphenidate and atomoxetine .
  • In phase 3 trials, centanafadine 400 mg/d showed a 25.5% reduction in AISRS scores vs. 17.7% for placebo (p<0.05) .

Pharmacological Mechanism

Centanafadine’s triple reuptake inhibition contrasts with the dual (atomoxetine: NET-selective) or single (stimulants: DAT/NET-focused) mechanisms of comparators. At 400 mg/d, centanafadine achieves 91% NET occupancy but lower SERT (44.3%) and DAT (47.1%) occupancy . This broader mechanism may explain its balanced efficacy-safety profile compared to stimulants, which exhibit higher DAT occupancy linked to adverse effects like appetite suppression .

Q & A

Q. What is the pharmacological rationale for using deuterium-labeled Centanafadine (Centanafadine lactam-d7) in pharmacokinetic studies?

Centanafadine lactam-d7, a deuterated analog of Centanafadine, is employed in mass spectrometry-based assays to enhance precision in quantifying drug metabolism and distribution. Deuterium labeling reduces interference from endogenous compounds, improving signal specificity in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method enables accurate tracking of Centanafadine’s absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical models .

Q. How do researchers validate the selectivity of Centanafadine lactam-d7 as a tracer in competitive binding assays?

Competitive binding assays using Centanafadine lactam-d7 require parallel experiments with unlabeled Centanafadine to confirm displacement specificity. Researchers measure inhibition constants (Ki) for norepinephrine (NE), dopamine (DA), and serotonin (5-HT) transporters (IC50: 6 nM, 38 nM, and 83 nM, respectively) using radioligands like [³H]nisoxetine (NET), [³H]WIN-35,428 (DAT), and [³H]citalopram (SERT). Discrepancies in displacement curves between labeled and unlabeled compounds may indicate isotopic effects, necessitating cross-validation with orthogonal techniques (e.g., surface plasmon resonance) .

Q. What experimental design considerations are critical for replicating Centanafadine’s efficacy in ADHD rodent models?

Rodent studies should employ double-blind, placebo-controlled designs with standardized ADHD behavioral endpoints (e.g., locomotor activity in open-field tests, attention metrics in 5-choice serial reaction time tasks). Dose-response curves must account for Centanafadine’s dual NE/DA reuptake inhibition, with high-dose groups (e.g., 10–20 mg/kg) tested against low-dose (2–5 mg/kg) and vehicle controls. Stratification by sex and age is critical, as dopamine transporter expression varies across developmental stages .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data from Phase 2 and Phase 3 trials of Centanafadine in adult ADHD populations?

Phase 2 trials reported small but significant efficacy (Cohen’s d = 0.3–0.4), whereas Phase 3 trials demonstrated larger effect sizes (d = 0.6–0.8). This discrepancy may stem from differences in trial design: Phase 3 studies used fixed-dose regimens (200–400 mg/day) and stricter patient stratification (e.g., prior stimulant exposure vs. naïve). Researchers should conduct meta-analyses adjusting for covariates like baseline ADHD Rating Scale (ADHD-RS-5) scores and comorbidities (e.g., anxiety) using mixed-effects models .

Q. What methodological approaches address the confounding effects of Centanafadine’s serotonin transporter (SERT) inhibition in ADHD models?

While Centanafadine primarily targets NE/DA transporters, its SERT inhibition (IC50 = 83 nM) may confound behavioral outcomes. To isolate NE/DA effects, researchers can co-administer selective SERT blockers (e.g., citalopram) in rodent models or use SERT-KO mice. Alternatively, computational modeling (e.g., molecular dynamics simulations) can predict binding site interactions to differentiate transporter affinities .

Q. How do researchers optimize LC-MS/MS parameters for detecting Centanafadine lactam-d7 in complex biological matrices?

Key parameters include:

  • Chromatography : Reverse-phase C18 columns with gradient elution (0.1% formic acid in acetonitrile/water) to resolve Centanafadine lactam-d7 from endogenous lipids.
  • Mass Spectrometry : Multiple reaction monitoring (MRM) transitions (e.g., m/z 389.2 → 100.1 for Centanafadine; m/z 396.2 → 107.1 for lactam-d7) with dwell times ≥50 ms to enhance sensitivity.
  • Validation : Spike-and-recovery assays in plasma, CSF, and brain homogenates to confirm linearity (R² > 0.99), precision (CV < 15%), and limits of quantification (LOQ ≤ 1 ng/mL) .

Q. What statistical methods are recommended for analyzing pooled data from Centanafadine trials with heterogeneous patient cohorts?

Mixed-model repeated measures (MMRM) are preferred for pooled analyses to handle missing data and baseline heterogeneity. Covariates such as prior stimulant use, body weight-adjusted dosing, and ADHD subtype (inattentive vs. hyperactive) should be included as fixed effects. Sensitivity analyses (e.g., tipping-point analysis) assess robustness against unmeasured confounders .

Methodological Challenges and Solutions

Q. How to mitigate batch variability in synthesizing Centanafadine lactam-d7 for preclinical studies?

Batch variability arises from incomplete deuteration or isotopic scrambling. Quality control measures include:

  • NMR Validation : Ensure >98% deuteration at specified positions (e.g., aromatic ring positions).
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) to confirm isotopic integrity.
  • Cross-Validation : Compare pharmacokinetic parameters (e.g., AUC, Cmax) between batches in Sprague-Dawley rats .

Q. What strategies resolve discrepancies between in vitro binding assays and in vivo efficacy for Centanafadine?

Discrepancies may arise from blood-brain barrier (BBB) penetration limitations or active metabolites. Solutions include:

  • BBB Permeability Assays : Parallel artificial membrane permeability assay (PAMPA) or in situ brain perfusion.
  • Metabolite Profiling : LC-MS/MS identification of active metabolites (e.g., N-desmethyl-Centanafadine) in microsomal incubations.
  • Pharmacodynamic Modeling : Link receptor occupancy (PET imaging) to behavioral outcomes .

Q. How to design a longitudinal study assessing Centanafadine’s neurodevelopmental safety in pediatric ADHD models?

Juvenile rodent models (postnatal days 21–60) should evaluate dose-dependent effects on neurodevelopment:

  • Endpoints : Dopaminergic synapse density (immunohistochemistry), cognitive flexibility (attentional set-shifting tasks).
  • Controls : Age-matched vehicle and methylphenidate-treated groups.
  • Omics Integration : RNA sequencing of prefrontal cortex tissue to identify pathways altered by chronic Centanafadine exposure .

Data Presentation and Reproducibility

  • Tables : Include raw IC50/EC50 values with 95% confidence intervals for transporter assays .
  • Graphs : Forest plots for meta-analyses of clinical trial data, highlighting effect sizes and heterogeneity (I² statistics) .
  • Reproducibility Checklist : Detailed LC-MS/MS parameters, rodent strain/vendor, and ADHD-RS-5 scoring criteria .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.